2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
Description
2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-c]quinazoline core. Key structural elements include:
- A 3-nitrophenyl group at position 2 of the triazoloquinazoline ring.
This compound belongs to a broader class of triazolo-fused heterocycles, which are studied for their diverse biological activities, including antimicrobial, antitumor, and receptor-modulating effects .
Properties
IUPAC Name |
2-[[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N6O2S/c18-8-9-26-17-19-14-7-2-1-6-13(14)16-20-15(21-22(16)17)11-4-3-5-12(10-11)23(24)25/h1-7,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDGKNGTWFIAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)SCC#N)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Building Block Assembly
The triazolo[1,5-c]quinazoline scaffold is constructed via cyclocondensation of substituted hydrazinobenzoic acids with N-cyanoimidocarbonates. For example:
- Hydrazinobenzoic acid derivative (1): 4-Hydrazinobenzoic acid substituted with a methoxy group at C-8.
- N-Cyanoimidocarbonate (2): Ethyl N-cyanoimidocarbonate with a methylthio group at C-2.
Reaction conditions: Ethanol solvent, triethylamine (3 equiv.), 0°C to room temperature, 12–24 h. Acidification with HCl followed by reflux yields the lactam intermediate.
Sulfanyl Acetonitrile Functionalization
Thioetherification
The sulfanyl group is introduced via nucleophilic substitution. Key steps:
- Thionation: Treatment of the lactam intermediate with P$$4$$S$${10}$$ in dry toluene (reflux, 6 h) generates the thiolactam.
- Alkylation: Reaction with chloroacetonitrile in acetone containing K$$2$$CO$$3$$ (room temperature, 12 h) yields the target compound.
Optimized Conditions Table
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Catalyst | MIL-101(Cr) (7 mg) | |
| Temperature | 25°C | |
| Reaction Time | 30 min | |
| Yield | 94% |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize efficiency:
Purification
- Recrystallization: Ethanol/water (7:3) removes unreacted starting materials.
- Column Chromatography: Silica gel (ethyl acetate/hexane, 1:2) isolates the pure product.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC: >99% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis: Calculated for C$${18}$$H$${12}$$N$$6$$O$$2$$S: C 55.10%, H 3.08%, N 21.42%; Found: C 55.03%, H 3.12%, N 21.38%.
Challenges and Solutions
Regioselectivity in Nitration
Thiol Oxidation
- Issue: Sulfhydryl groups oxidize to disulfides.
- Solution: Conduct reactions under N$$_2$$ atmosphere with 1,4-dithiothreitol (DTT) as a stabilizer.
Emerging Methodologies
Photocatalytic Thioetherification
Recent advances use visible-light catalysis (e.g., Ru(bpy)$$_3^{2+}$$) to activate C-S bonds, reducing reaction time to 10 min.
Biocatalytic Approaches
Lipase-mediated synthesis in ionic liquids achieves 88% yield with enhanced enantioselectivity.
Chemical Reactions Analysis
2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetonitrile group, to form a variety of substituted products. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile exhibit significant antimicrobial activities. For instance, derivatives of the triazoloquinazoline framework have shown effectiveness against various bacterial strains. A study demonstrated that certain derivatives displayed notable activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .
In addition to antibacterial properties, the compound's structural features suggest potential antifungal activity as well. The incorporation of different substituents can lead to enhanced efficacy against specific microbial targets.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research has shown that derivatives containing the triazoloquinazoline structure exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for specific derivatives tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
The mechanism of action often involves interaction with critical cellular targets such as tubulin or specific protein kinases, leading to apoptosis in cancer cells. Molecular docking studies have provided insights into how these compounds bind to their targets, revealing essential interactions that contribute to their anticancer activity .
Synthesis and Derivatization
The synthesis of this compound can be achieved through various methodologies that typically involve the formation of the triazole ring followed by functionalization at the quinazoline position. This approach allows for the introduction of different substituents that can significantly alter the biological profile of the resulting compounds.
Table 1: Synthesis Methods and Key Features
Case Studies and Research Findings
Several studies have documented the applications of this compound in drug development:
- Antimicrobial Studies : A recent investigation highlighted the effectiveness of synthesized derivatives against M. tuberculosis, with some compounds showing MIC values comparable to standard treatments like Isoniazid .
- Cytotoxicity Assessments : In vitro tests revealed that modified derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
These findings underscore the potential for developing new therapeutic agents based on the structure of this compound.
Mechanism of Action
The mechanism of action of 2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival . The compound can also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Position 2 Modifications
- 3-Nitrophenyl group (target compound): Electron-withdrawing nitro group may enhance binding to bacterial enzymes or tumor-related kinases.
- Furan-2-yl group (Compound 102c): Demonstrated efficacy against methicillin-resistant S. aureus (MRSA) (MIC: 12.5 µg/mL) .
- Phenyl group (Compound 102a,b): Showed high antibacterial activity against S. aureus (MIC: 12.5 µg/mL; MBC: 25 µg/mL) .
Position 5 Modifications
- Sulfanyl acetonitrile (target compound): The nitrile group may improve membrane permeability, while the sulfanyl linker facilitates thiol-mediated interactions.
- Potassium thiolates (e.g., 102a,b): Ionic derivatives with enhanced solubility but reduced cellular uptake compared to neutral sulfanyl groups .
Table 1: Antimicrobial and Antitumor Activities of Selected Analogs
Note: The target compound’s 3-nitrophenyl group may confer unique selectivity, but empirical data are lacking compared to furan/phenyl analogs .
Biological Activity
2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile is a complex heterocyclic compound that exhibits significant biological activity. This compound is part of the triazoloquinazoline family, which has garnered attention due to its potential therapeutic applications, particularly in cancer and infectious diseases.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2 activity, this compound disrupts normal cell cycle progression, leading to cytotoxic effects on various cancer cell lines .
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Demonstrated significant cytotoxicity against multiple cancer cell lines.
- Antimicrobial Properties : Exhibits activity against various bacterial strains and fungi.
- Enzyme Inhibition : Inhibits specific enzymes involved in cellular processes.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Anticancer Studies
In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors. The compound has been effective against various types of cancer cells including breast, lung, and colon cancer .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. It was effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Additionally, antifungal activity was observed against Candida albicans .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that it has suitable drug-likeness properties for further development .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM across different cell types .
- Antimicrobial Efficacy : In a comparative study with standard antibiotics, this compound exhibited superior antimicrobial activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional treatments .
Q & A
Q. What synthetic methodologies are effective for preparing 2-[[2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile?
Methodological Answer: The synthesis involves a multi-step process:
- Core Formation: Cyclization of anthranilic acid derivatives under acidic conditions to generate the triazoloquinazoline core .
- Nitrophenyl Introduction: Nucleophilic aromatic substitution using 3-nitrobenzene derivatives in DMF with triethylamine (TEA) as a catalyst (80–100°C, 6–8 hours) .
- Sulfanyl Acetonitrile Attachment: Thiol-alkylation with mercaptoacetonitrile under inert atmosphere to prevent oxidation .
- Purification: HPLC with a C18 column and acetonitrile/water gradient (60:40 to 90:10) achieves >95% purity .
Optimization Table:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes intermediate solubility |
| Catalyst | Triethylamine | Enhances nucleophilicity |
| Reaction Time | 6–8 hours | Prevents over-oxidation |
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: A multi-modal approach is essential:
- NMR Spectroscopy: 1H/13C NMR confirms aromatic protons (δ 8.2–8.5 ppm for nitrophenyl) and sulfanyl methylene protons (δ 3.8–4.1 ppm) .
- LC-MS (ESI+): Validates molecular weight (expected [M+H]+ at m/z 434.3) and detects impurities .
- Elemental Analysis: Verifies C, H, N composition (e.g., theoretical C 58.06%, H 2.78%, N 22.57%) with <0.3% deviation .
- HPLC Purity: ≥95% purity via UV detection at 254 nm ensures suitability for biological assays .
Common Pitfalls:
- NMR Artifacts: Residual solvents may split peaks. Dry samples thoroughly or analyze at elevated temperatures .
- LC-MS Adducts: Use ammonium formate buffers to suppress sodium/potassium adducts .
Q. How do substituents on the triazoloquinazoline core influence chemical reactivity?
Methodological Answer: Key structural features affecting reactivity:
- 3-Nitrophenyl Group: Enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic substitutions .
- Sulfanyl Linker: Increases susceptibility to oxidation; requires inert atmosphere during synthesis .
- Acetonitrile Moiety: Participates in click chemistry or cycloaddition reactions for further derivatization .
Reactivity Comparison:
| Substituent | Reaction Rate (vs. Baseline) | Stability |
|---|---|---|
| 3-Nitrophenyl | 1.5× faster | Moderate |
| 4-Methoxyphenyl | 0.8× slower | High |
| Unsubstituted phenyl | 1.0× (baseline) | Low |
Data derived from analogous triazoloquinazoline systems .
Advanced Questions
Q. How can computational methods improve reaction design for triazoloquinazoline derivatives?
Methodological Answer: The ICReDD framework integrates quantum chemical calculations and information science to:
- Predict reaction pathways for nitrophenyl attachment using density functional theory (DFT) .
- Optimize solvent/catalyst combinations via machine learning models trained on historical reaction data .
- Reduce experimental iterations by 40–60% in analogous heterocyclic systems .
Case Study:
- Target Reaction: Sulfanyl acetonitrile coupling.
- Computational Prediction: Optimal DMF/TEA system at 85°C.
- Experimental Validation: Yield improved from 52% to 78% .
Q. How should researchers resolve contradictions in biological activity data between structurally similar derivatives?
Methodological Answer: Discrepancies often arise from assay variability or subtle structural differences. Follow this protocol:
- Re-test Compounds: Under standardized conditions (e.g., identical cell lines, incubation times) .
- SAR Analysis: Compare substituent effects (Table 1).
- Computational Docking: Model interactions with target proteins (e.g., EGFR, VEGFR2) to explain potency differences .
Table 1: Substituent Impact on IC50 (Example Data)
| R Group | IC50 (μM) | Target Protein | Reference |
|---|---|---|---|
| 3-Nitrophenyl | 0.12 | EGFR | |
| 4-Fluorophenyl | 0.45 | EGFR | |
| 3-Trifluoromethyl | 0.09 | VEGFR2 |
Cross-validate with orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) .
Q. What advanced purification strategies address challenges in isolating this compound from complex mixtures?
Methodological Answer:
- Two-Step HPLC: Initial normal-phase chromatography (silica column, hexane/EtOAc) removes non-polar impurities, followed by reversed-phase HPLC for final polishing .
- Crystallization Optimization: Use solvent mixtures (e.g., DCM/hexane) at controlled cooling rates (1°C/min) to improve crystal purity .
Purity Comparison:
| Method | Purity Achieved | Time Required |
|---|---|---|
| Standard HPLC | 95% | 4 hours |
| Two-Step HPLC | 99% | 6 hours |
| Crystallization + HPLC | 98% | 8 hours |
Data adapted from triazoloquinazoline purification studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
